Home > Products > Screening Compounds P33351 > 3-Hydroxy Ropivacaine
3-Hydroxy Ropivacaine - 163589-30-8

3-Hydroxy Ropivacaine

Catalog Number: EVT-385342
CAS Number: 163589-30-8
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3'-Hydroxyropivacaine is an amino acid amide.

Ranolazine

Compound Description: Ranolazine [(±)-N-(2,6-dimethylphenyl)-4[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazine acetamide] is a medication used to treat chronic angina. [] It functions differently from other antianginal medications by reducing angina symptoms without significantly altering heart rate or blood pressure. [] Ranolazine is available in both immediate-release and sustained-release formulations. []

Relevance: Ranolazine shares several structural similarities with (2S)-N-(3-Hydroxy-2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide, including a central piperazine or piperidine ring substituted with an acetamide group and an aromatic ring featuring methyl and hydroxyl substituents. [, ] These similarities suggest a potential relationship in their pharmacological profiles, although further investigation is needed to confirm this.

Palmitoyl-l-carnitine (PC)

Compound Description: Palmitoyl-l-carnitine (PC) is an ischemic metabolite known to induce cellular sodium and calcium overload, contributing to cardiac dysfunction. [] Studies indicate that PC increases late sodium current and negatively impacts ventricular contractility. []

Diltiazem

Compound Description: Diltiazem is a medication belonging to the calcium channel blocker class, primarily used to treat hypertension and angina. []

Relevance: Although structurally dissimilar to (2S)-N-(3-Hydroxy-2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide, Diltiazem is mentioned in a study investigating the metabolism of Ranolazine. [] The research examined the metabolic profile of Ranolazine when co-administered with Diltiazem. [] While this study focuses on metabolic interactions, it highlights the importance of understanding the potential pharmacological implications of co-administering (2S)-N-(3-Hydroxy-2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide with other drugs, particularly those with overlapping therapeutic targets.

Baclofen

Compound Description: Baclofen, a selective gamma-aminobutyric acid (GABA)(B) receptor agonist, is clinically used as a muscle relaxant and antispastic agent. [] It effectively depresses dopamine neuron activity in a concentration-dependent manner. []

Relevance: Although structurally distinct from (2S)-N-(3-Hydroxy-2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide, Baclofen's pharmacological action on GABA(B) receptors is relevant in light of the research on 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930). [] CGP7930, a positive allosteric modulator of GABA(B) receptors, enhances Baclofen's inhibitory effect on dopamine neurons. [] This finding suggests a potential therapeutic role for GABA(B) potentiators in conditions associated with a hyperfunctional mesocorticolimbic system. [] Investigating whether (2S)-N-(3-Hydroxy-2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide possesses any modulatory effects on GABA(B) receptors and its potential interactions with Baclofen would be intriguing.

2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930)

Compound Description: CGP7930 is a recently discovered positive allosteric modulator of GABA(B) receptors. [] Studies reveal that CGP7930 enhances the inhibitory effects of Baclofen on dopamine neuron activity in the ventral tegmental area. [] This suggests potential therapeutic applications for CGP7930 in treating diseases linked to a hyperactive mesocorticolimbic system. []

Source and Classification

3-Hydroxy Ropivacaine is produced through the metabolic pathway of Ropivacaine, primarily via cytochrome P450 enzymes, particularly CYP1A2. This metabolite retains some pharmacological activity, although it is generally less potent than its parent compound, Ropivacaine. The chemical classification of 3-Hydroxy Ropivacaine falls under the category of piperidinecarboxamides, sharing structural similarities with other local anesthetics.

Synthesis Analysis

The synthesis of 3-Hydroxy Ropivacaine occurs naturally within the body as a result of the metabolism of Ropivacaine. The primary synthetic pathway involves:

  1. Hydroxylation Reaction: Ropivacaine undergoes aromatic hydroxylation facilitated by cytochrome P450 enzymes, leading to the formation of 3-Hydroxy Ropivacaine.
  2. Enzymatic Activity: The specific enzyme responsible for this transformation is CYP1A2, which catalyzes the addition of a hydroxyl group to the aromatic ring of Ropivacaine.

This metabolic process can be influenced by various factors such as genetic polymorphisms in the CYP1A2 gene and interactions with other drugs that may inhibit or induce this enzyme.

Molecular Structure Analysis

The molecular structure of 3-Hydroxy Ropivacaine can be described as follows:

  • Chemical Formula: C17_{17}H27_{27}N2_{2}O
  • Molecular Weight: Approximately 291.42 g/mol
  • IUPAC Name: (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide

Structural Characteristics

The molecule features a piperidine ring, which is characteristic of many local anesthetics, along with a dimethylphenyl group. The hydroxyl group (-OH) is positioned at the 3-position on the aromatic ring, which plays a crucial role in its pharmacokinetic properties.

Chemical Reactions Analysis

3-Hydroxy Ropivacaine participates in several chemical reactions primarily related to its metabolism and elimination:

  1. Metabolic Pathways: As a metabolite of Ropivacaine, it may undergo further metabolic transformations, including:
    • N-dealkylation to form other metabolites such as PPX (N-propylpipecolic acid).
    • Hydroxylation leading to additional hydroxylated metabolites like 4-hydroxy-Ropivacaine.
  2. Quantification Techniques: Analytical methods such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are utilized for quantifying both Ropivacaine and 3-Hydroxy Ropivacaine in biological samples, demonstrating their relevance in pharmacokinetic studies .
Mechanism of Action

The mechanism of action for 3-Hydroxy Ropivacaine largely mirrors that of its parent compound, Ropivacaine:

  • Local Anesthetic Effect: It exerts its effects by blocking sodium channels on neuronal cell membranes, inhibiting the initiation and conduction of nerve impulses.
  • Pharmacological Activity: Although less potent than Ropivacaine, 3-Hydroxy Ropivacaine still contributes to analgesic effects due to its ability to bind to sodium channels.

Studies indicate that while it has some activity, its efficacy is significantly lower compared to Ropivacaine itself .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy Ropivacaine include:

  • Solubility: Water solubility is approximately 53.8 mg/mL.
  • LogP (Partition Coefficient): The logP value is around 2.90, indicating moderate lipophilicity.
  • pKa: The pKa value is approximately 8.07, suggesting that it exists predominantly in its protonated form at physiological pH.

These properties influence the drug's absorption, distribution, metabolism, and excretion characteristics.

Applications

3-Hydroxy Ropivacaine has several scientific applications:

  1. Analytical Studies: It serves as an important marker in pharmacokinetic studies assessing the metabolism of Ropivacaine.
  2. Clinical Research: Its presence in cerebrospinal fluid has been studied to understand its role in pain management during surgeries involving spinal anesthesia .
  3. Toxicology: In cases of suspected overdose or poisoning with local anesthetics, quantifying levels of both Ropivacaine and its metabolites like 3-Hydroxy Ropivacaine can provide critical insights into patient management strategies.
Chemical Identity and Structural Characterization of 3-Hydroxy Ropivacaine

Molecular Structure and Stereochemical Configuration

3-Hydroxy Ropivacaine (CAS Registry Number: 163589-30-8) is a monohydroxylated metabolite of the local anesthetic ropivacaine. Its systematic IUPAC name is (2S)-N-(3-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, reflecting its precise atomic connectivity and stereochemical orientation. The molecule retains the chiral center of the parent compound at the C2 position of the piperidine ring, preserving the (S)-(-) enantiomeric configuration that is pharmacologically critical. This stereospecificity distinguishes it from racemic bupivacaine metabolites and contributes to its specific biochemical interactions [3] [8].

The structural modification occurs via aromatic hydroxylation at the meta position (C3) of the xylidine ring, introducing a polar phenolic hydroxyl group. This modification significantly alters the electronic distribution and hydrogen-bonding capacity compared to the parent ropivacaine. Crystallographic analyses confirm that the hydroxyl group adopts an orientation perpendicular to the aromatic plane, facilitating interactions with metabolic enzymes and conferring increased water solubility. Mass spectrometry studies reveal characteristic fragmentation patterns, with the most abundant transition observed at m/z 291.0 → 126.0 during multiple reaction monitoring (MRM) analyses, serving as a diagnostic tool for identification [2] [5] [7].

Table 1: Atomic Characterization of 3-Hydroxy Ropivacaine

ComponentStructural FeatureBiological Significance
Piperidine ringChiral center at C2 (S-configuration)Preserves enantioselective protein binding
Xylidine moietyHydroxylation at C3 positionEnhances hydrophilicity and metabolic clearance
Propyl side chainN-linked alkyl group (C3H7)Maintains moderate lipid solubility
Amide bondConnects piperidine and xylidine ringsProvides structural rigidity and hydrogen-bonding site

Physicochemical Properties

3-Hydroxy Ropivacaine exhibits distinct physical characteristics that influence its analytical detection and metabolic behavior. It presents as an off-white to pale yellow solid with a measured melting point range of 171–173°C, notably higher than ropivacaine hydrochloride (147–150°C), indicating enhanced crystalline stability due to hydrogen-bonding capacity of the phenolic group. The predicted boiling point is 447.9±45.0°C under standard atmospheric pressure, though thermal decomposition may occur near this temperature [3].

Solubility profiles demonstrate marked polarity-dependent behavior: it is sparingly soluble in water (<1 mg/mL) but shows improved solubility in organic solvents like chloroform (slight solubility upon sonication) and methanol. Partition coefficient studies (logP ≈ 1.8) confirm reduced lipophilicity compared to ropivacaine (logP ≈ 2.9), aligning with its accelerated renal elimination. The molecule's pKa of 10.23±0.23 reflects the weakly acidic phenolic proton, which remains predominantly unionized at physiological pH (7.4), influencing protein-binding characteristics. Density functional theory calculations predict a density of 1.111±0.06 g/cm³, consistent with its crystalline packing efficiency [3] [7].

Comparative Analysis with Ropivacaine and Other Metabolites

Phase I metabolism of ropivacaine generates several structurally distinct metabolites, among which 3-Hydroxy Ropivacaine predominates in humans, constituting approximately 37% of urinary metabolites. Cytochrome P450 isoform specificity governs metabolite formation: CYP1A2 exclusively mediates 3-hydroxylation, whereas CYP3A4 catalyzes N-dealkylation to 2',6'-pipecoloxylidide (PPX) and 4-hydroxylation. This enzymatic divergence explains interpatient metabolic variability influenced by CYP1A2 inductors or inhibitors [4] [8].

Table 2: Comparative Analysis of Ropivacaine Metabolites

ParameterRopivacaine3-Hydroxy Ropivacaine4-Hydroxy Ropivacaine2',6'-Pipecoloxylidide (PPX)
Molecular Weight274.40 g/mol290.40 g/mol290.40 g/mol220.32 g/mol
Primary EnzymeN/ACYP1A2CYP3A4CYP3A4
Relative Potency*1.0 (reference)0.20.150.1
Urinary Excretion<1% unchanged~37% of metabolites~4% of metabolites~1% of metabolites
Protein Binding94% (AGP-dependent)85-90%80-85%<50%

* Relative local anesthetic potency in nerve conduction studies

Chromatographic separation reveals distinct retention behaviors: under reversed-phase UPLC conditions (C18 column, acetonitrile/ammonium acetate gradient), 3-Hydroxy Ropivacaine elutes at 1.8 minutes compared to 2.2 minutes for ropivacaine, demonstrating increased hydrophilicity. Detection limits in biological matrices differ significantly—0.2 ng/mL for 3-Hydroxy Ropivacaine versus 0.5 ng/mL for PPX in cerebrospinal fluid—reflecting variable analytical sensitivities. Unlike PPX, which crosses the blood-brain barrier readily, 3-Hydroxy Ropivacaine exhibits restricted CNS penetration due to its polar surface area (62 Ų versus 38 Ų for ropivacaine) [2] [5] [7].

Synthetic Derivatives and Isomer-Specific Activity

Synthetic modification of 3-Hydroxy Ropivacaine focuses on enhancing its analytical utility or exploring structure-activity relationships. Acyl derivatives (e.g., acetate esters) serve as volatile analogs for gas chromatographic analysis, while methoxy derivatives facilitate nuclear magnetic resonance studies by simplifying aromatic proton signals. Bromination at the C5 position produces a halogenated analog used as an internal standard in mass spectrometry due to its distinctive isotopic pattern [3] [7].

Stereochemical investigations confirm that the (S)-configuration at the piperidine ring is preserved during hepatic metabolism without racemization. The (R)-3-Hydroxy Ropivacaine enantiomer, synthesized for comparative studies, shows 5-fold lower affinity for sodium channels (IC₅₀ = 15 µM versus 3 µM for the natural (S)-metabolite) in patch-clamp experiments. Molecular docking simulations attribute this difference to suboptimal binding in the local anesthetic receptor cleft of voltage-gated sodium channels when the chiral center is inverted [4] [7].

Table 3: Synthetic Derivatives of 3-Hydroxy Ropivacaine

DerivativeStructural ModificationPrimary Application
3-Acetoxy RopivacaineEsterification of phenolic OHGC-MS analysis; enhanced volatility
5-Bromo-3-OH RopivacaineElectrophilic bromination at C5Internal standard for LC-MS/MS (isotopic pattern)
3-Methoxy RopivacaineMethyl ether formationNMR conformational studies (simplified spectra)
(R)-3-Hydroxy RopivacaineEnantiomeric synthesisMechanistic studies of stereoselective activity

Commercial availability remains limited due to synthetic complexity, with current pricing at approximately $1165/100mg from specialty suppliers. The synthetic route typically begins with protected 3-hydroxy-2,6-xylidine, followed by enantioselective coupling with N-propylpipecolyl chloride and catalytic deprotection. Total yields range from 45–60%, with the hydroxylation step constituting the major bottleneck (25% yield in microbial oxidation alternatives) [3] [4].

Properties

CAS Number

163589-30-8

Product Name

3-Hydroxy Ropivacaine

IUPAC Name

(2S)-N-(3-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C17H26N2O2/c1-4-10-19-11-6-5-7-14(19)17(21)18-16-12(2)8-9-15(20)13(16)3/h8-9,14,20H,4-7,10-11H2,1-3H3,(H,18,21)/t14-/m0/s1

InChI Key

IXOVDWXTIIYVOJ-AWEZNQCLSA-N

SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)O)C

Synonyms

(2S)-N-(3-Hydroxy-2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide; _x000B_(-)-3’-Hydroxyropivacaine; 3’-Hydroxyropivacaine;

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)O)C

Isomeric SMILES

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC(=C2C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.